![molecular formula C19H22N2O4 B2542524 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide CAS No. 1421483-37-5](/img/structure/B2542524.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

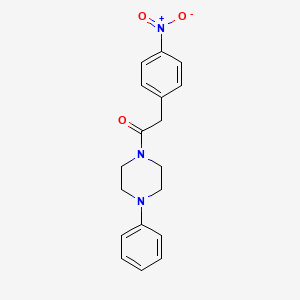

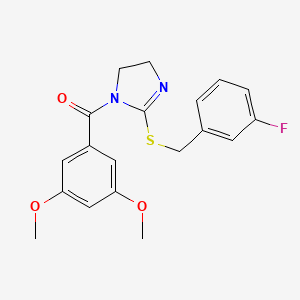

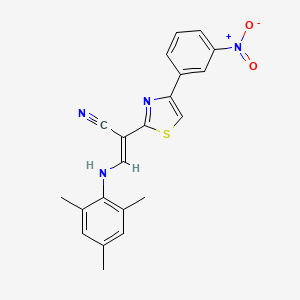

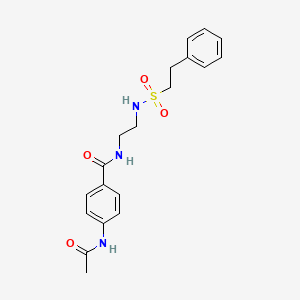

The compound "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential pharmacological applications, including anti-inflammatory, anticancer, and prokinetic activities, as well as their role in enzyme inhibition .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or other benzoyl derivatives. For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, other benzamide derivatives have been synthesized by coupling amines with acid chlorides or by modifying existing drug structures . The synthesis process is crucial as it can influence the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified to enhance specific biological activities. For instance, the introduction of a dimethylamino group can influence the binding affinity to certain receptors or enzymes . The molecular structure can be confirmed using various spectroscopic techniques, such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, and in some cases, by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including O-alkylation, as seen in the synthesis of 3-O-derivatives from N-(3-hydroxyphenyl) benzamide . The reactivity of the benzamide group can also be exploited to create dimers, as demonstrated in the synthesis of C7-C7, C7-N3, and N3-N3 dimers of seco-CBI with pyrrole and imidazole polyamide conjugates . These reactions can be tailored to produce compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of a benzo[d][1,3]dioxol-5-yl group can affect the compound's metabolic stability and its interaction with biological systems . Toxicological evaluations of related compounds have shown that they undergo rapid oxidative metabolism and have specific metabolic pathways . These properties are important for determining the compound's suitability for use in various applications, including as a flavor compound or as a pharmaceutical agent.

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives, structurally similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide, have been studied for their corrosion inhibiting effects. These compounds show promising results in protecting steel against corrosion in acidic environments, suggesting that related benzamide compounds could also possess such properties (Hu et al., 2016).

Herbicidal Activity

Research on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a member of the benzamide family, indicates its potential as a herbicide against annual and perennial grasses. This highlights the possibility of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide serving similar agricultural purposes (Viste et al., 1970).

Drug Synthesis

Benzamide derivatives have been synthesized for various pharmacological activities, including potential antipsychotic agents and gastrointestinal prokinetic agents. This indicates a broad spectrum of medical research applications where N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide could be explored (Högberg et al., 1990) (Sakaguchi et al., 1992).

Nanomaterial Synthesis

Benzoxazine dimer complexes, which share structural features with benzamides, have been used to synthesize nano-structured ceria (CeO2), suggesting the potential of benzamide derivatives in nanomaterials synthesis (Veranitisagul et al., 2011).

Propriétés

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)15-5-3-4-14(10-15)19(23)20-9-8-16(22)13-6-7-17-18(11-13)25-12-24-17/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBPRNZJPAHWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)